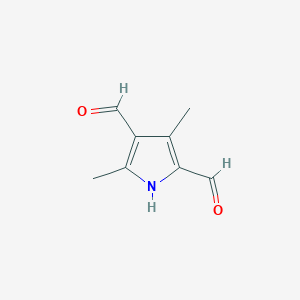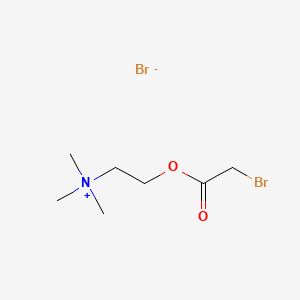
4-(Hydroxymethyl)piperidin-3-ol
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 4-(Hydroxymethyl)piperidin-3-ol involves various methods, including hydrogenation , cyclization , cycloaddition , and multicomponent reactions . Researchers have explored efficient routes to obtain this compound, aiming for cost-effectiveness and scalability . For instance, one-pot syntheses using greener solvents have been investigated .
Molecular Structure Analysis
The molecular structure of this compound consists of a six-membered piperidine ring with a hydroxymethyl group (CH2OH) attached to one of the carbon atoms. The nitrogen atom in the piperidine ring contributes to its basicity and reactivity. The compound’s stereochemistry and conformation play a crucial role in its biological activity .
Chemical Reactions Analysis
Applications De Recherche Scientifique
Synthesis and Biological Characterization in Neurological Disorders
A study by Kharkar et al. (2009) focused on the synthesis of molecules based on the 4-(Hydroxymethyl)piperidin-3-ol template. These molecules showed affinity for dopamine, serotonin, and norepinephrine transporters, indicating potential for treating neurological disorders such as drug abuse, depression, and attention deficit hyperactivity disorder.
Routes Towards trans-4-Aminomethyl-piperidin-3-ol
Gijsen et al. (2008) developed diastereoselective routes towards trans-4-aminomethyl-piperidin-3-ol. These methods are significant for large-scale synthesis, highlighting the compound's utility in producing various pharmaceutical derivatives.
Mécanisme D'action
Target of Action
4-(Hydroxymethyl)piperidin-3-ol is a key intermediate in the synthesis of novel 5-hydroxytryptamine (5-HT) receptor agonists . The primary target of this compound is the 5-HT receptor, which plays a significant role in various physiological and pathological processes, including mood, anxiety, sleep, and depression .
Mode of Action
This binding can trigger a series of biochemical reactions leading to various physiological effects .
Biochemical Pathways
The activation of the 5-HT receptor by this compound can affect several biochemical pathways. These include the regulation of mood, appetite, and sleep, among others. The downstream effects of these pathways can have significant impacts on physiological and psychological states .
Result of Action
The activation of the 5-HT receptor by this compound can lead to various molecular and cellular effects. These effects can manifest as changes in mood, appetite, and sleep patterns, among others .
Propriétés
IUPAC Name |
4-(hydroxymethyl)piperidin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c8-4-5-1-2-7-3-6(5)9/h5-9H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COQKGJIYPZVMSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1CO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
220218-57-5 | |
| Record name | 4-(hydroxymethyl)piperidin-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Exo-8-boc-6-hydroxy-8-azabicyclo[3.2.1]octane](/img/structure/B3116841.png)


![(1R,5S)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride](/img/structure/B3116861.png)



![4-[(Dipropylamino)methyl]benzoic acid hydrochloride](/img/structure/B3116895.png)


![4-Azatricyclo[4.2.1.0~3,7~]nonan-2-ol hydrochloride](/img/structure/B3116924.png)
![2-Methyl-6,7,8,9-tetrahydro-5H-1,4,7,10a-tetraaza-cyclohepta[f]inden-10-ol hydrochloride](/img/structure/B3116925.png)
